Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide
CAS No.: 1648864-64-5
VCID: VC2768250
Molecular Formula: C13H23NO6S
Molecular Weight: 321.39 g/mol
* For research use only. Not for human or veterinary use.

Description |
Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds due to the presence of a thiomorpholine ring. This compound is primarily used in organic synthesis and pharmaceutical development, serving as a crucial intermediate for synthesizing various derivatives. Synthesis and Chemical ReactionsThe synthesis of Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide typically involves multi-step reactions that require precise conditions, such as temperature control and the use of catalysts or solvents to enhance yields and selectivity. High-performance liquid chromatography (HPLC) is commonly used to analyze the purity of the synthesized compound. Synthesis Steps
Applications in Medicinal ChemistryThis compound is valuable for advancing research in medicinal chemistry and drug discovery due to its unique structure and reactivity. It serves as a starting material for synthesizing a series of new amides of thiomorpholine carboxylate, which can have potential biological activities. Biological Interactions
Synthesis and Analysis
Applications
Future Research Directions
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1648864-64-5 | ||||||||||||||
Product Name | Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide | ||||||||||||||
Molecular Formula | C13H23NO6S | ||||||||||||||
Molecular Weight | 321.39 g/mol | ||||||||||||||
IUPAC Name | tert-butyl 2-(2-ethoxy-2-oxoethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate | ||||||||||||||
Standard InChI | InChI=1S/C13H23NO6S/c1-5-19-11(15)8-10-9-14(6-7-21(10,17)18)12(16)20-13(2,3)4/h10H,5-9H2,1-4H3 | ||||||||||||||
Standard InChIKey | DBIUDLBCUURGTH-UHFFFAOYSA-N | ||||||||||||||
SMILES | CCOC(=O)CC1CN(CCS1(=O)=O)C(=O)OC(C)(C)C | ||||||||||||||
Canonical SMILES | CCOC(=O)CC1CN(CCS1(=O)=O)C(=O)OC(C)(C)C | ||||||||||||||
PubChem Compound | 101043697 | ||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume